1-Cyclopropyl-3-ethoxyprop-2-en-1-one
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Overview
Description
1-Cyclopropyl-3-ethoxyprop-2-en-1-one is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . This compound is characterized by the presence of a cyclopropyl group, an ethoxy group, and an enone functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-3-ethoxyprop-2-en-1-one can be synthesized through various synthetic routes. One common method involves the reaction of cyclopropylmethyl ketone with ethyl vinyl ether in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the enone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclopropyl-3-ethoxyprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-ethoxyprop-2-en-1-one involves its interaction with specific molecular targets. The enone functional group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate various biochemical pathways and exert biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-3-methoxyprop-2-en-1-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-Cyclopropyl-3-propoxyprop-2-en-1-one: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness
1-Cyclopropyl-3-ethoxyprop-2-en-1-one is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the cyclopropyl group adds strain and reactivity, while the ethoxy group provides solubility and versatility in chemical reactions .
Properties
Molecular Formula |
C8H12O2 |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(E)-1-cyclopropyl-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c1-2-10-6-5-8(9)7-3-4-7/h5-7H,2-4H2,1H3/b6-5+ |
InChI Key |
TZGLCYQLUBUVIS-AATRIKPKSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C1CC1 |
Canonical SMILES |
CCOC=CC(=O)C1CC1 |
Origin of Product |
United States |
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